molecular formula C24H16 B14484477 Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- CAS No. 65350-43-8

Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)-

Cat. No.: B14484477
CAS No.: 65350-43-8
M. Wt: 304.4 g/mol
InChI Key: OTNOXNMRUUSHDL-UHFFFAOYSA-N
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Description

Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by its unique structure, which includes a phenanthrene backbone substituted with a 4-phenyl-1-buten-3-ynyl group at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- typically involves multi-step organic reactions. One common method includes the coupling of phenanthrene with a suitable alkyne derivative under specific conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce the 4-phenyl-1-buten-3-ynyl group to the phenanthrene core .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide, molybdenum acetylacetonate.

    Reduction: Lithium aluminium hydride.

    Halogenation: Bromine, sulfuric acid.

Major Products Formed

    Oxidation: Phenanthrenequinone derivatives.

    Reduction: Dihydrophenanthrene derivatives.

    Halogenation: Halogenated phenanthrene derivatives.

Mechanism of Action

The mechanism of action of Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways. For example, its aromatic nature enables it to participate in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research fields.

Properties

CAS No.

65350-43-8

Molecular Formula

C24H16

Molecular Weight

304.4 g/mol

IUPAC Name

9-(4-phenylbut-1-en-3-ynyl)phenanthrene

InChI

InChI=1S/C24H16/c1-2-10-19(11-3-1)12-4-5-13-20-18-21-14-6-7-15-22(21)24-17-9-8-16-23(20)24/h1-3,5-11,13-18H

InChI Key

OTNOXNMRUUSHDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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